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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of

fenazaquin, a quinazoline acaricide. It is intended for researchers, scientists, and

professionals involved in drug development and chemical safety assessment. This document

synthesizes key findings on the acute, subchronic, and chronic toxicity of fenazaquin, as well

as its effects on carcinogenicity, genotoxicity, reproductive and developmental processes, and

neurotoxicity. All quantitative data are presented in structured tables for ease of comparison,

and detailed methodologies for pivotal experiments are described. Furthermore, this guide

includes visualizations of key pathways and experimental workflows to facilitate a deeper

understanding of the toxicological properties of fenazaquin.

Executive Summary
Fenazaquin is an acaricide that functions by inhibiting the mitochondrial electron transport

chain at Complex I.[1][2][3] Toxicological evaluation across various species, including rats,

mice, hamsters, rabbits, and dogs, has been conducted to establish its safety profile. The

primary toxic effects observed in short- and long-term studies are decreased body weight gain

and feed consumption.[4] Testicular toxicity has been noted in hamsters.[4] Fenazaquin is not

considered to be genotoxic in vivo, nor is it classified as a carcinogen in rats or male hamsters.

[4] Additionally, it is not teratogenic and does not exhibit immunotoxicity.[4][5] While an acute

neurotoxicity study did not reveal neurotoxic effects at the highest doses tested, some clinical

signs were observed at high dose levels in other studies.[5][6]
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Acute Toxicity
Fenazaquin exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal

and inhalation routes.[7] It is not a skin or eye irritant and is not a skin sensitizer.[4]

Table 1: Acute Toxicity of Fenazaquin

Study Type Species Route LD50 / LC50
Toxicity
Category

Oral Rat Oral 134 mg/kg bw[4] II[7]

Oral Mouse Oral
1480 mg/kg

bw[4]
-

Oral Hamster Oral 812 mg/kg bw[4] -

Dermal Rabbit Dermal
>5000 mg/kg

bw[4]
IV[7]

Inhalation Rat Inhalation >1.9 mg/L[4] III[7]

Skin Irritation Rabbit Dermal Non-irritating[4] III[7]

Eye Irritation Rabbit Ocular Non-irritating[4] -

Dermal

Sensitization
Guinea Pig Dermal

Non-

sensitizing[4]
-

Experimental Protocols: Acute Toxicity
Acute Oral Toxicity (as per OECD Guideline 423): The study is conducted using a stepwise

procedure with a minimum number of animals. The substance is administered orally to a group

of experimental animals (typically rats) at one of the defined doses. Observations for signs of

toxicity and mortality are made for at least 14 days. The LD50 is then estimated based on the

observed mortality.

Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to the

shaved skin of rabbits at a limit dose of 5000 mg/kg body weight. The application site is
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covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for

signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are exposed to an aerosol or

vapor of the test substance for 4 hours in an inhalation chamber. The concentration is typically

at a limit of >1.9 mg/L. Animals are observed for signs of toxicity and mortality during and after

exposure for 14 days.

Subchronic and Chronic Toxicity
Repeated oral administration of fenazaquin in rats, hamsters, and dogs primarily resulted in

decreased body weight, body weight gain, and food consumption.[4]

Table 2: Subchronic and Chronic Oral Toxicity of Fenazaquin
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Species Duration Study Type NOAEL LOAEL
Effects at
LOAEL

Rat 90 days Subchronic
9.6 mg/kg

bw/day[4]

28.7 mg/kg

bw/day[4]

Decreased

body weight,

body weight

gain, and

feed

consumption.

[4]

Hamster 90 days Subchronic
25 mg/kg

bw/day[4]

50 mg/kg

bw/day[4]

Lower body

weights and

body weight

gains.[4]

Dog 90 days Subchronic
5 mg/kg

bw/day[4]

15 mg/kg

bw/day[4]

Decreased

body weights

and feed

consumption.

[4]

Rat 24 months
Chronic/Carci

nogenicity

4.5 mg/kg

bw/day[4]

9.2 mg/kg

bw/day[4]

Significantly

decreased

body weight

gain.[4]

Hamster 78 weeks
Carcinogenici

ty (males)

2 mg/kg

bw/day[4]

15 mg/kg

bw/day[4]

Lower body

weights and

decreased

body weight

gain.[4]

Dog 12 months Chronic
5 mg/kg

bw/day[4]

12 mg/kg

bw/day[4]

Decreased

body weight

gain and feed

consumption.

[4]
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Experimental Protocols: Subchronic and Chronic
Toxicity
90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered

daily in graduated doses to several groups of rodents for a period of 90 days. The

administration is typically via the diet or by gavage. Endpoints evaluated include clinical

observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and

gross and microscopic pathology.

Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452/451): Similar to the 90-day

study, the test substance is administered daily to animals (typically rats and mice) for a longer

duration (e.g., 18-24 months). In addition to the endpoints measured in the subchronic study,

this study specifically evaluates the potential of the substance to cause cancer through detailed

histopathological examination of all organs and tissues.

Genotoxicity
Fenazaquin has been evaluated in a range of in vitro and in vivo genotoxicity assays. While

some in vitro studies showed equivocal responses, the in vivo assays were consistently

negative. The overall weight of evidence indicates that fenazaquin is unlikely to be genotoxic

in vivo.[4][8]

Table 3: Genotoxicity of Fenazaquin
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Assay Type Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation Assay (Ames

test)

Salmonella

typhimurium
With and without Negative[8]

In vitro Chromosomal

Aberration

Chinese Hamster

Ovary (CHO) cells
With and without Equivocal/Negative[8]

In vitro Forward

Mutation Assay
Mammalian cells With and without Negative[8]

In vivo/In vitro

Unscheduled DNA

Synthesis (UDS)

Rat hepatocytes - Negative[8]

In vivo Micronucleus

Assay
Mouse bone marrow - Negative[8]

Experimental Protocols: Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses

several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that

render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The bacteria

are exposed to the test substance, with and without a metabolic activation system (S9 mix from

rat liver), and plated on a medium lacking the essential amino acid.[9][11] A positive result is

indicated by a significant increase in the number of revertant colonies (colonies that have

regained the ability to synthesize the amino acid) compared to the control.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents

(usually mice or rats) are exposed to the test substance, typically via oral gavage or

intraperitoneal injection.[2][12] Bone marrow or peripheral blood is collected at specific time

points after treatment.[12] Erythrocytes are then examined for the presence of micronuclei,

which are small, extranuclear bodies containing chromosome fragments or whole

chromosomes that were not incorporated into the daughter nuclei during cell division. An

increase in the frequency of micronucleated erythrocytes indicates that the substance has

caused chromosomal damage.[2]
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Carcinogenicity
Long-term carcinogenicity studies in rats and male hamsters have shown no evidence of

fenazaquin-induced tumors.[4] Based on these findings, fenazaquin is not considered to pose

a carcinogenic risk to humans.[4][7]

Table 4: Carcinogenicity of Fenazaquin

Species Duration Route NOAEL Conclusion

Rat 24 months Dietary
18.3 mg/kg

bw/day[4]

Not

carcinogenic[4]

Hamster (male) 78 weeks Gavage
30 mg/kg

bw/day[4]

Not

carcinogenic[4]

Reproductive and Developmental Toxicity
Fenazaquin is not considered a reproductive or developmental toxicant.[4][13]

Table 5: Reproductive and Developmental Toxicity of Fenazaquin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1672487?utm_src=pdf-body
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://www.benchchem.com/product/b1672487?utm_src=pdf-body
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://www.oecd.org/en/publications/test-no-424-neurotoxicity-study-in-rodents_9789264071025-en.html
https://www.benchchem.com/product/b1672487?utm_src=pdf-body
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://www.benchchem.com/product/b1672487?utm_src=pdf-body
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186771/
https://www.benchchem.com/product/b1672487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Type Species
NOAEL
(Parental/Mate
rnal)

NOAEL
(Offspring/Feta
l)

Key Findings

Two-Generation

Reproduction
Rat

5 mg/kg

bw/day[4]

25 mg/kg

bw/day[4]

Parental toxicity

at 25 mg/kg

bw/day

(decreased body

weight gain and

clinical signs).

No effects on

reproduction or

offspring at the

highest dose

tested.[4]

Developmental

Toxicity
Rat

10 mg/kg

bw/day[4]

40 mg/kg

bw/day[4]

Maternal toxicity

at 40 mg/kg

bw/day

(decreased body

weight gain and

feed

consumption).

No embryo/fetal

toxicity or

teratogenicity.[4]

Developmental

Toxicity
Rabbit

13 mg/kg

bw/day[4]

60 mg/kg

bw/day[4]

Maternal toxicity

at 60 mg/kg

bw/day (lower

feed

consumption).

No embryo/fetal

toxicity or

teratogenicity.[4]
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Experimental Protocols: Reproductive and
Developmental Toxicity
Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416): The test substance

is administered to male and female rats for a period before mating, during mating, and for

females, throughout gestation and lactation.[8][14] The F1 generation is then selected and also

administered the test substance through to the production of an F2 generation.[14] Endpoints

evaluated include parental clinical signs, body weight, food consumption, mating performance,

fertility, gestation length, parturition, and lactation.[8] Offspring are assessed for viability, sex

ratio, body weight, and developmental landmarks.[8] Gross and histopathological examinations

are performed on parental animals and selected offspring.

Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant females (rats

or rabbits) are administered the test substance daily during the period of organogenesis.[1][15]

Just before birth, the females are euthanized, and the uterine contents are examined.

Endpoints include the number of corpora lutea, implantations, resorptions, and live and dead

fetuses.[15] Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.[15]

Neurotoxicity
An acute neurotoxicity study in rats did not show any evidence of neurotoxicity at the highest

doses tested.[5]

Table 6: Neurotoxicity of Fenazaquin

Study Type Species NOAEL Key Findings

Acute Neurotoxicity Rat

120 mg/kg bw

(highest dose tested)

[5]

No evidence of

neurotoxicity.

Systemic toxicity

(decreased body

weight and feed

consumption) was

observed at 60 mg/kg

bw.[5]
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Experimental Protocol: Acute Neurotoxicity Screening
Battery
Acute Neurotoxicity Study (as per OECD Guideline 424): This study is designed to detect and

characterize potential neurotoxic effects after a single exposure.[4][12] It includes a Functional

Observational Battery (FOB), motor activity assessment, and neuropathology.

The FOB is a non-invasive assessment of nervous system function and includes:

Home cage observations: Posture, activity level, and any bizarre or unusual behaviors.[9][16]

Handling observations: Ease of removal from the cage, muscle tone, and reaction to

handling.[16]

Open field observations: Gait, arousal, and the presence of tremors or convulsions.[9][16]

Sensory and reflex tests: Approach and touch responses, pupillary reflex, and startle

response.[17]

Neuromuscular tests: Grip strength and landing foot splay.[17]

Autonomic assessments: Body temperature, salivation, and piloerection.[17]

Motor activity is measured using an automated device to quantify locomotor activity.

Neuropathology involves the microscopic examination of tissues from the central and

peripheral nervous systems to identify any treatment-related lesions.

Mechanism of Action: Inhibition of Mitochondrial
Complex I
Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport

chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the

process of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase

in the production of reactive oxygen species (ROS).[14][18] The subsequent oxidative stress

can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic

pathways, ultimately leading to cell death.[10]
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Signaling Pathway of Fenazaquin-Induced Mitochondrial
Dysfunction
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Caption: Fenazaquin-induced mitochondrial dysfunction pathway.

Conclusion
The toxicological profile of fenazaquin is well-characterized through a comprehensive set of

studies conducted in accordance with international guidelines. The primary toxic effects are

related to decreased body weight and food consumption at high doses. Fenazaquin is not

genotoxic in vivo, not carcinogenic in rats and male hamsters, and not a reproductive or

developmental toxicant. Its mechanism of action involves the inhibition of mitochondrial

Complex I, leading to cellular energy depletion and oxidative stress. The established No-

Observed-Adverse-Effect Levels (NOAELs) from the various toxicity studies provide a basis for

the risk assessment and the establishment of safe exposure levels for humans.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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